molecular formula C22H21N3O5S B11595585 (6Z)-6-(4-ethoxybenzylidene)-3-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one

(6Z)-6-(4-ethoxybenzylidene)-3-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one

Cat. No.: B11595585
M. Wt: 439.5 g/mol
InChI Key: GYNDXGPXMPRYST-ZDLGFXPLSA-N
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Description

(6Z)-6-[(4-ETHOXYPHENYL)METHYLIDENE]-3-(3,4,5-TRIMETHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE is a complex organic compound that belongs to the class of triazolothiazoles. This compound is characterized by its unique structure, which includes a triazole ring fused with a thiazole ring, and substituted with ethoxyphenyl and trimethoxyphenyl groups. The compound’s structure imparts it with unique chemical and physical properties, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-6-[(4-ETHOXYPHENYL)METHYLIDENE]-3-(3,4,5-TRIMETHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE typically involves multi-step organic reactions. One common synthetic route involves the condensation of 4-ethoxybenzaldehyde with 3,4,5-trimethoxyphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiosemicarbazide under acidic conditions to yield the triazolothiazole core structure. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to enhance efficiency and reduce costs. This may involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

(6Z)-6-[(4-ETHOXYPHENYL)METHYLIDENE]-3-(3,4,5-TRIMETHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while reduction reactions produce reduced derivatives. Substitution reactions result in the formation of various substituted triazolothiazoles .

Scientific Research Applications

(6Z)-6-[(4-ETHOXYPHENYL)METHYLIDENE]-3-(3,4,5-TRIMETHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (6Z)-6-[(4-ETHOXYPHENYL)METHYLIDENE]-3-(3,4,5-TRIMETHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties . Additionally, the compound can disrupt microbial cell membranes, contributing to its antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (6Z)-6-[(4-ETHOXYPHENYL)METHYLIDENE]-3-(3,4,5-TRIMETHOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-5-ONE lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C22H21N3O5S

Molecular Weight

439.5 g/mol

IUPAC Name

(6Z)-6-[(4-ethoxyphenyl)methylidene]-3-(3,4,5-trimethoxyphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-one

InChI

InChI=1S/C22H21N3O5S/c1-5-30-15-8-6-13(7-9-15)10-18-21(26)25-20(23-24-22(25)31-18)14-11-16(27-2)19(29-4)17(12-14)28-3/h6-12H,5H2,1-4H3/b18-10-

InChI Key

GYNDXGPXMPRYST-ZDLGFXPLSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NN=C3S2)C4=CC(=C(C(=C4)OC)OC)OC

Canonical SMILES

CCOC1=CC=C(C=C1)C=C2C(=O)N3C(=NN=C3S2)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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